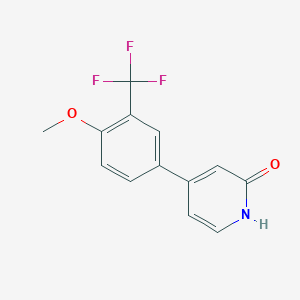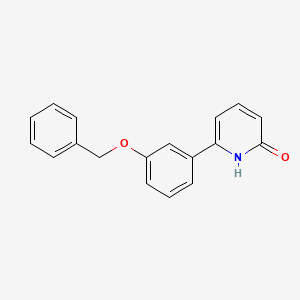
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-DMPH-2-HP) is a compound belonging to the class of organic compounds known as pyridines. It is a colorless solid with a melting point of 130-132 °C, and is soluble in water and ethanol. 3-DMPH-2-HP is widely used in scientific research due to its various applications, and its ability to act as a catalyst in certain chemical reactions.
科学研究应用
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research due to its various applications. It is used as a reagent in the synthesis of a variety of compounds, such as pyridinium salts, pyridinium derivatives, and other heterocyclic compounds. 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-infective agents.
作用机制
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the substrate and thus facilitating the reaction. It is also thought to act as a Lewis acid, forming complexes with the substrate and thus increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it is believed that the compound may have some anti-inflammatory and anti-microbial properties. In addition, it has been shown to possess antioxidant activity, and may be useful in the treatment of certain diseases, such as cancer.
实验室实验的优点和局限性
The main advantage of using 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is that it is relatively inexpensive and readily available. In addition, it is non-toxic and does not require any special handling or storage. However, the compound is not very stable, and is prone to decomposition when exposed to light or air. Furthermore, it has a low solubility in water, so it is not suitable for use in aqueous solutions.
未来方向
The future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, studies are needed to determine its potential applications in the synthesis of other compounds, such as polymers and pharmaceuticals. Furthermore, research is needed to determine the optimal conditions for its use in laboratory experiments, and to develop more efficient and cost-effective methods for its synthesis. Finally, further studies are needed to explore its potential therapeutic applications, such as its use as an anti-inflammatory or anti-microbial agent.
合成方法
3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 3-bromo-2-hydroxypyridine with dimethylsulfamoyl chloride in the presence of a base, such as sodium carbonate, to form a dimethylsulfamoyl-substituted intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypyridine in aqueous acetic acid to form 3-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%.
属性
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-6-3-5-10(9-11)12-7-4-8-14-13(12)16/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVTZZQMSVENKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














